molecular formula C8H9F3N2S2 B14052693 1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine

1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14052693
M. Wt: 254.3 g/mol
InChI Key: RQIGHZUMORCPKL-UHFFFAOYSA-N
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Description

1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine is a compound that features both methylthio and trifluoromethylthio groups attached to a phenyl ring, with a hydrazine moiety

Preparation Methods

This process can be achieved using various reagents and catalysts under controlled conditions . Industrial production methods may involve scaling up these reactions while ensuring safety and efficiency.

Chemical Reactions Analysis

1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine undergoes several types of chemical reactions:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with target proteins, leading to modifications that alter their function .

Comparison with Similar Compounds

Similar compounds include those with trifluoromethyl or methylthio groups attached to aromatic rings, such as trifluoromethylphenylhydrazine and methylthiophenylhydrazine. Compared to these compounds, 1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both functional groups, which can provide a combination of properties such as increased reactivity and stability .

Properties

Molecular Formula

C8H9F3N2S2

Molecular Weight

254.3 g/mol

IUPAC Name

[4-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H9F3N2S2/c1-14-5-2-3-6(13-12)7(4-5)15-8(9,10)11/h2-4,13H,12H2,1H3

InChI Key

RQIGHZUMORCPKL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)NN)SC(F)(F)F

Origin of Product

United States

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